Dihydro Mupirocin

Description

Overview of Mupirocin (B1676865): A Clinically Significant Polyketide Antibiotic and its Therapeutic Importance

Mupirocin, also known as pseudomonic acid A, is a topical antibiotic derived from the bacterium Pseudomonas fluorescens. acs.orgdrugbank.com It is classified as a polyketide antibiotic and is a crucial agent in the treatment of primary and secondary skin infections. portlandpress.comresearchgate.net Its therapeutic significance is underscored by its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov Mupirocin is widely used for the eradication of nasal colonization of MRSA, a key strategy in preventing healthcare-associated infections. researchgate.netnih.gov

The unique mechanism of action of mupirocin involves the inhibition of bacterial protein synthesis by targeting isoleucyl-tRNA synthetase (IleRS). portlandpress.comnottingham.ac.uk This specific mode of action means it does not exhibit cross-resistance with other major classes of antibiotics, providing a significant therapeutic advantage. drugbank.com Mupirocin has been in clinical use since its initial approval and is recognized as a vital topical antibiotic globally. nih.gov

| Feature | Description |

| Drug Name | Mupirocin (Pseudomonic Acid A) |

| Source | Pseudomonas fluorescens |

| Antibiotic Class | Polyketide |

| Primary Use | Topical treatment of skin infections |

| Key Target | Methicillin-resistant Staphylococcus aureus (MRSA) |

| Mechanism of Action | Inhibition of isoleucyl-tRNA synthetase (IleRS) |

Dihydro Mupirocin: Classification as a Related Compound and Impurity of Mupirocin

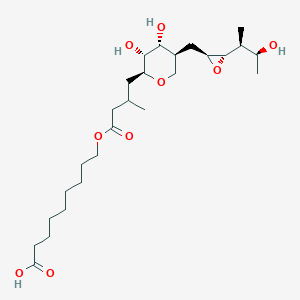

This compound is recognized as a related compound and an impurity of Mupirocin. pharmaffiliates.comclearsynth.com It is listed as a Mupirocin impurity in various pharmaceutical and chemical supplier catalogs. chemicea.compharmaffiliates.comtlcstandards.com Its chemical name is 9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid. clearsynth.com As an impurity, this compound is a substance that is present in the final pharmaceutical product alongside the active pharmaceutical ingredient (API), Mupirocin.

Historical Context and Evolution of Research on Mupirocin and its Related Compounds

The biological activity of extracts from P. fluorescens was first noted in the late 19th century, but it wasn't until 1971 that the active compound, initially named pseudomonic acid, was isolated and characterized. acs.orgportlandpress.com Mupirocin was first introduced into clinical practice in 1985. asm.org Research following its discovery revealed that P. fluorescens produces a mixture of several pseudomonic acids (A, B, C, and D), with pseudomonic acid A (mupirocin) being the primary and most potent antimicrobial component, constituting over 90% of the mixture. acs.orgportlandpress.com

The emergence of mupirocin-resistant strains of S. aureus shortly after its clinical introduction spurred further research into its mechanism of resistance. asm.org This led to the discovery of both low-level resistance, caused by mutations in the native IleRS gene, and high-level resistance, conferred by a plasmid-borne gene (mupA) that encodes a mupirocin-resistant IleRS. researchgate.netasm.org The biosynthesis of mupirocin is a complex process involving a large gene cluster that encodes for type I polyketide synthases and various tailoring enzymes. researchgate.netwikipedia.org The complete chemical synthesis of mupirocin has also been achieved, which opens avenues for creating new and modified antibiotics. nih.gov

Significance of Investigating Impurities and Analogues in Antimicrobial Agent Development and Quality Control

The investigation of impurities and analogues is a critical aspect of pharmaceutical development and quality control. researchgate.net Pharmaceutical impurities are unwanted chemicals that can be present in drug formulations and may affect the efficacy and safety of the medication. wisdomlib.org The presence of impurities can be a result of the manufacturing process, degradation of the drug substance, or the presence of related compounds from the natural source. researchgate.net

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in drug products. usp.org Undetected or improperly controlled impurities can lead to product recalls and delay drug approvals. usp.org In the context of antimicrobial agents, impurities could potentially have their own modest antimicrobial activity, which might contribute to the development of antibiotic resistance. oup.com Therefore, understanding the impurity profile of an antibiotic is essential to ensure its quality, safety, and consistent therapeutic performance. wisdomlib.org

Research Gaps and the Rationale for Dedicated Academic Inquiry into this compound

While extensive research has been conducted on mupirocin and its resistance mechanisms, there is a noticeable gap in the academic literature concerning its specific impurities, such as this compound. The majority of available information on this compound comes from commercial suppliers of chemical standards, where it is listed as a mupirocin impurity for use in analytical method development and quality control. clearsynth.comchemicea.com

There is a lack of published research detailing the biological activity, potential toxicity, and clinical significance of this compound. Dedicated academic inquiry is needed to address several key questions:

What is the prevalence of this compound in commercial mupirocin formulations?

Does this compound possess any antimicrobial activity, and if so, what is its spectrum and potency?

Does this compound contribute to the development of resistance to mupirocin or other antibiotics?

Answering these questions through dedicated research would provide a more complete understanding of the mupirocin drug substance and could have implications for manufacturing processes, quality control standards, and clinical use.

Structure

2D Structure

Properties

IUPAC Name |

9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLCNILVBRPJAH-OAOSLEDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332195 | |

| Record name | Dihydro Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-11-2 | |

| Record name | Dihydro Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Biosynthetic and Synthetic Routes to Mupirocin and Potential Formation Pathways of Dihydro Mupirocin

Mupirocin (B1676865), a clinically significant antibiotic, is a secondary metabolite produced by the soil bacterium Pseudomonas fluorescens NCIMB 10586. microbiologyresearch.orgnih.gov Its structure consists of a C17 polyketide, monic acid, esterified to a C9 fatty acid, 9-hydroxynonanoic acid (9-HN). acs.orgwikipedia.org The biosynthesis is orchestrated by a large 74-75 kb gene cluster containing genes for polyketide synthases (PKS), fatty acid synthases (FAS), and a suite of tailoring enzymes. nih.govnih.gov

Functional Characterization of Polyketide Synthase (PKS) and Fatty Acid Synthase (FAS) Systems in Mupirocin Biogenesis

The biosynthesis of mupirocin is a complex process involving a hybrid of Type I PKS and FAS systems, with some enzymes showing similarity to Type II systems. nih.govresearchgate.net The core machinery is a trans-AT Type I PKS, where the acyltransferase (AT) domain, responsible for selecting and loading extender units (primarily malonyl-CoA), is a discrete, standalone protein rather than being integrated into each PKS module. bham.ac.uknih.gov

The mupirocin gene cluster encodes four large, multifunctional Type I PKS proteins (MmpA, MmpB, MmpD, MmpF) and numerous individual enzymes. nih.govresearchgate.net The biosynthesis of the monic acid core begins on the MmpD multienzyme, which carries out the initial chain extensions. wikipedia.orgwikidoc.org The growing polyketide chain is then transferred to other PKS modules for further elongation and modification. A key feature of this system is the atypical organization of its domains. For instance, the MmpC protein contains the only two AT domains in the entire cluster, which act in trans to load the extender units onto the various acyl carrier protein (ACP) domains of the main PKS modules. wikidoc.org The cluster also features several tandem ACPs, which may serve to increase the efficiency of the pathway or bind different substrates at the same time. wikipedia.orgwikidoc.org

The synthesis of the 9-hydroxynonanoic acid side chain is performed by a separate FAS-like system and is later esterified to the completed monic acid backbone to form the final pseudomonic acid products. wikipedia.orgwikidoc.org

| Gene/Protein | System | Putative Function in Mupirocin Biosynthesis |

| mmpA-F | Type I PKS | Multifunctional proteins forming the core polyketide synthase modules for monic acid assembly. nih.govresearchgate.net |

| MmpC | trans-AT | Contains two acyltransferase (AT) domains that supply malonyl-CoA extender units to the PKS modules. wikidoc.org |

| mupA-X | Tailoring/FAS | Individual enzymes responsible for post-PKS modifications, regulation, and fatty acid synthesis. nih.govbham.ac.uk |

| macpA-E | Type II ACP-like | Acyl carrier proteins involved in various steps of the biosynthesis. nih.govbham.ac.uk |

| mupG, mupH, mupJ, mupK | Tailoring | Enzyme cassette responsible for replacing a keto group with a methyl group. wikidoc.org |

Identification and Characterization of Parallel Biosynthetic Pathways and Key Intermediates (e.g., Pseudomonic Acids A, B, C)

Detailed analysis of the mupirocin biosynthetic pathway through gene knockout experiments and metabolic profiling has revealed that it does not proceed linearly. Instead, it operates via two major parallel pathways. acs.orgnih.gov These pathways diverge and lead to the production of a mixture of related compounds, primarily pseudomonic acids A, B, and C. acs.orgnih.gov

The major component of the antibiotic mixture is Pseudomonic Acid A (PA-A) , which constitutes over 90% of the final product. acs.org It features a critical epoxide ring at the C10-C11 position of the monic acid backbone. rsc.org The second most abundant component is Pseudomonic Acid B (PA-B) , making up about 8% of the mixture. PA-B is characterized by an additional hydroxyl group at the C8 position and is a key intermediate in the late stages of PA-A biosynthesis. acs.orgcore.ac.uk

A crucial branching point in the pathway leads to a minor, parallel route that produces Pseudomonic Acid C (PA-C) , which accounts for less than 2% of the mixture. acs.org Structurally, PA-C is distinguished by a C10-C11 double bond in place of the epoxide ring found in PA-A. acs.org This makes PA-C a more stable molecule compared to the chemically labile PA-A. rsc.org Simple biosynthetic logic might suggest that PA-A is formed by the epoxidation of PA-C, but studies have shown the pathways run in parallel, with the epoxidation step occurring on a biosynthetic intermediate tethered to the PKS assembly line. acs.orgresearchgate.net

| Compound | Key Structural Feature | Role/Significance |

| Pseudomonic Acid A (PA-A) | C10-C11 epoxide | Major and most active component of mupirocin. nih.govacs.org |

| Pseudomonic Acid B (PA-B) | C10-C11 epoxide, C8-hydroxyl | Intermediate in the conversion to PA-A. core.ac.ukbham.ac.uk |

| Pseudomonic Acid C (PA-C) | C10-C11 alkene | Product of a minor, parallel biosynthetic pathway; more stable than PA-A. acs.orgrsc.org |

Role of Tailoring Enzymes and Post-PKS Modifications in Mupirocin Structural Elaboration

The structural complexity and biological activity of mupirocin are heavily dependent on a series of modifications that occur after the polyketide chain is assembled. These reactions are catalyzed by a host of "tailoring" enzymes encoded within the mup gene cluster. nih.govukri.org

Key post-PKS modifications include:

Epoxidation: The formation of the C10-C11 epoxide, a hallmark of PA-A, is a critical tailoring step that defines the major biosynthetic pathway. acs.orgresearchgate.net

Hydroxylation: The introduction of hydroxyl groups, such as the one at C8 in PA-B, is performed by dedicated hydroxylase enzymes. acs.org

Methylation: The mupirocin structure contains methyl groups that are not derived from propionate (B1217596) extender units. One such group is installed by a cassette of enzymes (MupG, MupH, MupJ, MupK) that replace a keto group with a methyl group. wikidoc.org

Tetrahydropyran (B127337) (THP) Ring Formation: The formation of the embedded pyran ring is a complex, multi-step enzymatic process. Gene knockout studies have implicated the mupW gene as being essential for this cyclization. wikidoc.orgrsc.org

Dehydroxylation: A surprisingly complex series of late-stage tailoring steps is responsible for the conversion of PA-B to PA-A, which involves the removal of the C8-hydroxyl group. core.ac.ukbham.ac.uk This process requires the action of at least ten gene products, including MupM and MupN. core.ac.ukbham.ac.uk

These tailoring reactions are not only crucial for the bioactivity of the final molecule but also contribute to the diversification of the products, leading to the parallel pathways and the mixture of pseudomonic acids. researchgate.net

Hypothesized Biosynthetic Genesis of Dihydro Mupirocin: Investigation of Specific Reduction Steps or Side Reactions within the Microbial Pathway

This compound is a known impurity found in mupirocin preparations. Its name implies the saturation of a carbon-carbon double bond present in one of the mupirocin congeners. While the precise biosynthetic mechanism for its formation has not been explicitly detailed in published literature, a plausible hypothesis can be formulated based on the known parallel pathways of mupirocin biosynthesis.

The most likely precursor for this compound is an intermediate from the minor biosynthetic pathway, which is characterized by the C10-C11 double bond (alkene) of Pseudomonic Acid C (PA-C). acs.orgrsc.org It is hypothesized that this compound arises from a side reaction where this C10-C11 double bond undergoes enzymatic reduction.

Hypothesized Formation Pathway:

Branch Point: The biosynthesis diverges into the major (epoxide) and minor (alkene) pathways.

Minor Pathway Intermediate: An intermediate structurally similar to PA-C, possessing the C10-C11 double bond, is formed.

Side Reaction (Reduction): Instead of being released as PA-C or undergoing further modification, a small fraction of this alkene intermediate is acted upon by a reductase enzyme. This enzyme would catalyze the saturation of the C10-C11 bond, converting the alkene to an alkane.

Formation of this compound: Following this reduction and subsequent release from the enzymatic machinery, the resulting molecule would be this compound.

The identity of the specific reductase enzyme is unknown. The mupirocin PKS modules are noted for a general lack of functional enoyl reductase (ER) domains, which are typically responsible for reducing double bonds during polyketide synthesis. nih.gov However, the reduction could be catalyzed by a separate, standalone tailoring enzyme within the cluster that has promiscuous activity, or by a ketoreductase (KR) domain acting out of its canonical sequence. This would explain the formation of this compound as a minor shunt product or impurity, consistent with its observed status.

Chemical Synthesis Strategies for Mupirocin and its Analogues

The complex, stereochemically rich structure of mupirocin has made it a challenging target for total chemical synthesis. nih.gov The molecule contains multiple stereocenters, a labile epoxide, and a tetrahydropyran ring, all of which require precise control to construct. researchgate.net

Development of Regio- and Stereoselective Methodologies for Mupirocin Construction

Synthetic chemists have approached the challenge of mupirocin and its analogues through convergent strategies, where different fragments of the molecule are synthesized independently and then coupled together. researchgate.net Research into the synthesis of mupirocin H, a related natural product, highlights the methodologies required for this class of molecules. researchgate.netresearchgate.net

Key strategies employed in these synthetic routes include:

Asymmetric Reactions: To set the numerous chiral centers with high fidelity, powerful asymmetric reactions are essential. These include Sharpless asymmetric epoxidation to install chiral epoxides and stereoselective aldol (B89426) reactions, such as those using Oppolzer's camphor (B46023) sultam auxiliary, to create specific carbon-carbon bonds with defined stereochemistry. researchgate.netresearchgate.net

Regioselective Reactions: Controlling which functional group reacts in a molecule with multiple similar groups is a major challenge. For example, the regioselective opening of an epoxide ring with an organometallic reagent allows for the installation of substituents at a specific carbon. researchgate.net

Olefin Metathesis: Ring-closing metathesis, often using Grubbs' catalysts, has been a key strategy for efficiently forming the tetrahydropyran or other ring systems present in polyketide natural products. nih.gov

Fragment Coupling: Once key fragments are synthesized, they must be joined together. The Julia-Kocienski olefination is a reliable method for forming the central carbon-carbon double bond that often links major fragments in polyketide syntheses. researchgate.net

These advanced synthetic methodologies not only provide access to the natural product but also open the door to creating novel analogues by modifying the building blocks or the coupling strategies, which could lead to compounds with improved properties. nih.govrsc.org

This compound as a Potential Synthetic Byproduct, Intermediate, or Target Molecule in Medicinal Chemistry Programs

This compound, a close structural analog of the antibiotic Mupirocin, is primarily recognized as an impurity that can arise during the production of its parent compound. Its formation underscores the chemical reactivity of the Mupirocin molecule and presents considerations for both manufacturing processes and the exploration of new antibacterial agents.

Formation as a Synthetic Byproduct

The synthesis of Mupirocin and its derivatives can inadvertently lead to the formation of this compound. This typically occurs through the reduction of the α,β-unsaturated ester moiety present in the Mupirocin structure. One of the key reactions that can lead to this byproduct is catalytic hydrogenation. For instance, historical patent literature describes the catalytic hydrogenation of the methyl ester of pseudomonic acid (a precursor to Mupirocin), which results in the formation of a dihydro derivative. google.com This process involves the addition of hydrogen across the double bond in the butenoyl side chain, effectively saturating it.

The conditions for such a reaction generally involve a metal catalyst, such as palladium or platinum, in the presence of hydrogen gas. youtube.com This method, while useful for intentionally creating saturated derivatives, can also occur as an unintended side reaction during synthetic steps aimed at modifying other parts of the Mupirocin molecule, leading to this compound as a process-related impurity.

The presence of this compound as an impurity in commercial Mupirocin preparations is acknowledged, and it is available as a chemical reference standard for quality control purposes. axios-research.comcwsabroad.comchemicea.compharmaffiliates.comclearsynth.comaxios-research.com Its molecular formula is C₂₆H₄₆O₉ and it has a molecular weight of 502.65 g/mol . pharmaffiliates.com

Potential Biosynthetic Formation

In the natural biosynthesis of Mupirocin by Pseudomonas fluorescens, the assembly of the molecule is a complex process involving a series of enzymatic reactions. nih.gov The biosynthesis of the monic acid portion of Mupirocin involves polyketide synthases (PKS) that utilize various enzymatic domains, including enoyl reductases (ER). These ER domains are responsible for the reduction of carbon-carbon double bonds during the elongation of the polyketide chain.

Given the presence of these reductive enzymes in the biosynthetic pathway, it is plausible that this compound could be formed as a minor biosynthetic product. An over-reduction or non-specific reduction of the butenoyl side chain by one of the enoyl reductases could lead to the formation of the saturated analog alongside the primary product, Mupirocin.

Role in Medicinal Chemistry

While this compound is primarily viewed as a byproduct, its potential as a scaffold or target molecule in medicinal chemistry programs warrants consideration. The development of new antibacterial agents is crucial, especially in the face of growing antibiotic resistance. researchgate.net Research into Mupirocin analogs has been an active area of investigation to overcome resistance and improve the antibacterial spectrum. acs.orgnih.gov

The structural modification of Mupirocin, including alterations to the side chain, has been explored to create novel derivatives with enhanced properties. acs.orgresearchgate.netnih.gov In this context, this compound could serve as a valuable starting material or intermediate for the synthesis of new analogs. The saturated side chain in this compound offers a different chemical profile compared to the unsaturated side chain of Mupirocin, which could influence its biological activity, stability, and pharmacokinetic properties.

Although direct studies focusing on the biological evaluation of this compound are not extensively reported in publicly available literature, the synthesis of various Mupirocin analogs, such as those with modified side chains, highlights the interest in exploring the structure-activity relationship of this class of compounds. researchgate.netmdpi-res.com The investigation of this compound and its derivatives could potentially lead to the discovery of new antibacterial agents with unique modes of action or improved efficacy against resistant strains of bacteria.

Metabolism, Degradation, and Stability Profiles of Mupirocin: Implications for Dihydro Mupirocin

Metabolic Transformation of Mupirocin (B1676865) in Biological Systems, including Monic Acid Formation and Excretion Pathways

When mupirocin enters the systemic circulation, either through absorption from compromised skin or via oral or intravenous administration, it undergoes rapid and extensive metabolism. drugbank.com The primary metabolic transformation is the hydrolysis of the ester bond linking the monic acid moiety and the 9-hydroxynonanoic acid side-chain. drugbank.com This process yields the principal metabolite, monic acid, which is microbiologically inactive. drugbank.com

This rapid inactivation is a key reason why mupirocin is restricted to topical use, as systemic exposure results in the loss of antibacterial activity. The metabolism is presumed to occur primarily in the liver. drugbank.com

Following its formation, monic acid is efficiently eliminated from the body. The primary route of excretion is via the kidneys into the urine. drugbank.comresearchgate.net Studies in healthy male volunteers have shown that after intravenous administration, the elimination half-life of mupirocin is approximately 20 to 40 minutes, while the elimination half-life of its inactive metabolite, monic acid, is about 30 to 80 minutes. drugbank.com Following topical application over a large surface area, a small percentage (0.2% to 3.0%) of the administered mupirocin dose can be detected in the urine as monic acid, confirming minimal systemic absorption through the skin. drugbank.com

Chemical Stability and Degradation Pathways of Mupirocin In Vitro and In Vivo

Mupirocin is an inherently unstable molecule, susceptible to degradation through hydrolysis and rearrangement reactions, particularly in the presence of water, acids, and bases. iajps.com This instability poses a significant challenge in the formulation of stable pharmaceutical products.

Forced degradation studies, which subject the drug to various stress conditions, have been instrumental in elucidating its degradation pathways. These studies are crucial for developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient from its degradation products. researchgate.netejpmr.com

Acidic and Basic Conditions: Mupirocin degrades in both acidic and alkaline environments. researchgate.net In acidic and basic solutions, hydrolysis of the ester linkage is a primary degradation pathway, leading to the formation of monic acid and 9-hydroxynonanoic acid. Rearrangement reactions can also occur. researchgate.net

Oxidative Conditions: Mupirocin is also susceptible to oxidative degradation. Studies have shown the formation of additional degradation products when exposed to oxidizing agents like hydrogen peroxide. researchgate.net

Thermal and Photodegradation: Exposure to heat and light can also lead to the degradation of mupirocin. researchgate.net Thermogravimetric analysis (TGA) has shown that mupirocin undergoes significant mass loss at elevated temperatures. acs.org

The presence of excipients in pharmaceutical formulations can also impact the stability of mupirocin. For instance, polyethylene (B3416737) glycol (PEG) has been used in some formulations to enhance its stability. fda.gov Conversely, mixing mupirocin ointment with other preparations can lead to dilution and a potential loss of stability.

Characterization of Dihydro Mupirocin as a Potential Metabolite or Degradation Product of Mupirocin

This compound is recognized as an impurity of mupirocin. While monic acid is the principal and well-documented metabolite of mupirocin, other related substances, including this compound, can arise during its synthesis, storage, or as a result of degradation.

The precise pathway for the formation of this compound is not as extensively characterized as that of monic acid. It is plausible that it is formed as a degradation product under specific chemical conditions rather than as a primary metabolite in biological systems. The "dihydro" prefix suggests a reduction reaction, possibly at one of the double bonds within the mupirocin molecule.

Mupirocin itself is a mixture of several pseudomonic acids, with pseudomonic acid A being the major component (over 90%). wikipedia.org Other naturally occurring related substances produced during fermentation include pseudomonic acid B, C, and D, which differ in their chemical structure, such as the presence of an additional hydroxyl group or a double bond in place of an epoxide. wikipedia.orgnih.gov It is within this context of a complex mixture of related compounds that this compound is also found.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify mupirocin from its impurities, including this compound and other degradation products. researchgate.netnih.gov

Influence of Environmental Factors and Processing Conditions on the Formation and Stability of this compound

The formation and stability of this compound, like other impurities of mupirocin, are influenced by various environmental and processing factors. Given that mupirocin is sensitive to heat, light, pH, and oxidation, these factors can be expected to play a role in the generation of degradation products, which may include this compound. researchgate.net

Temperature: Elevated temperatures during manufacturing, storage, or shipping can accelerate the degradation of mupirocin and potentially lead to an increase in the levels of impurities. researchgate.net Stability studies are typically conducted at various temperatures to establish appropriate storage conditions. fda.gov

pH: As mupirocin is unstable in acidic and basic conditions, the pH of pharmaceutical formulations is a critical parameter to control. researchgate.net Excipients are carefully selected to maintain a pH that ensures the stability of the active ingredient.

Light: Photodegradation studies have shown that exposure to light can cause mupirocin to break down. researchgate.net Therefore, packaging materials that protect the product from light are essential.

Oxidation: The susceptibility of mupirocin to oxidation necessitates measures to prevent exposure to air and oxidizing agents during manufacturing and storage. researchgate.net

Moisture: The presence of water can facilitate the hydrolysis of mupirocin. iajps.com Therefore, controlling the water content in formulations and protecting them from humidity is crucial for maintaining stability.

Molecular Interactions and Biological Activity of Dihydro Mupirocin

Mupirocin's Primary Molecular Target: Isoleucyl-tRNA Synthetase (IleRS)

Mupirocin (B1676865) exerts its antibacterial effect by targeting a crucial enzyme in bacterial protein synthesis: isoleucyl-tRNA synthetase (IleRS). dovepress.commedchemexpress.comdrugbank.comhres.canih.gov This enzyme is responsible for the vital two-step process of attaching the amino acid isoleucine to its corresponding transfer RNA (tRNAIle). portlandpress.com This process, known as aminoacylation, is a prerequisite for the incorporation of isoleucine into nascent polypeptide chains during translation at the ribosome.

By specifically and reversibly binding to bacterial IleRS, mupirocin competitively inhibits both isoleucine and ATP from binding to the enzyme's active site. portlandpress.comasm.org This inhibition prevents the formation of the isoleucyl-adenylate intermediate, the first step of the aminoacylation reaction. portlandpress.com The subsequent lack of charged isoleucyl-tRNA (Ile-tRNAIle) halts protein synthesis, leading to a bacteriostatic effect at low concentrations and a bactericidal effect at higher, clinically relevant concentrations. drugbank.comhres.canih.gov This highly specific mechanism of action means mupirocin does not exhibit cross-resistance with other classes of antibiotics. hres.ca

Bacterial IleRS enzymes are broadly categorized into two main types: IleRS1, which is susceptible to mupirocin, and IleRS2, which is inherently resistant and a primary cause of high-level mupirocin resistance in clinical isolates. portlandpress.comresearchgate.net

Structural Basis of Mupirocin-IleRS Binding and Specificity, including Hydrophobic Interactions and Hydrogen Bonding

The potent and specific inhibition of IleRS by mupirocin is a result of its remarkable structural mimicry of the natural isoleucyl-adenylate (Ile-AMP) intermediate. portlandpress.comresearchgate.net The binding occurs within the deep active site of the enzyme, governed by a series of precise molecular interactions.

Mupirocin itself is an ester composed of two key parts: a C17 monic acid moiety and a C9 9-hydroxynonanoic acid tail. portlandpress.comresearchgate.net The monic acid portion is primarily responsible for mimicking the Ile-AMP intermediate. Its structural features engage with the enzyme's active site through:

Hydrophobic Interactions: The side chain of mupirocin fits into a hydrophobic pocket within the IleRS active site that normally accommodates the side chain of isoleucine. asm.org This interaction is critical for the initial recognition and anchoring of the inhibitor.

Hydrogen Bonding: The tetrahydropyran (B127337) ring and its hydroxyl groups on the monic acid part of mupirocin form hydrogen bonds with amino acid residues in the enzyme's active site, analogous to the interactions formed by the ribose moiety of ATP. asm.orgresearchgate.net

The 9-hydroxynonanoic acid tail extends into a distinct hydrophobic pocket. A crucial interaction for stabilizing the entire complex is a hydrogen bond formed between the terminal carboxylate group of this tail and an amide group of a conserved valine residue (Val588 in S. aureus IleRS) within the binding site. asm.orgasm.org The absence of this interaction, as seen in the inactive metabolite monic acid (which lacks the 9-hydroxynonanoic acid tail), results in significantly diminished inhibitory activity. drugbank.comasm.org

These combined hydrophobic and hydrogen bonding interactions allow mupirocin to bind tightly and specifically to the bacterial IleRS, effectively blocking its function.

Comparative Analysis of the Structural Features of Mupirocin and Dihydro Mupirocin Relevant to Target Binding

This compound is a close structural analogue and known impurity of mupirocin. The primary structural difference between the two molecules lies in the linker region connecting the monic acid and 9-hydroxynonanoic acid moieties.

Mupirocin: Possesses an α,β-unsaturated ester linkage. This includes a carbon-carbon double bond (C=C) adjacent to the ester's carbonyl group, creating a planar and rigid E-configuration. nih.gov

This compound: This C=C double bond is reduced to a single bond (C-C). This saturation removes the planarity and introduces conformational flexibility into this part of the molecule.

Table 1: Structural Comparison of Mupirocin and this compound

| Feature | Mupirocin | This compound | Implication for IleRS Binding |

| Chemical Formula | C₂₆H₄₄O₉ nih.gov | C₂₆H₄₆O₉ | Addition of two hydrogen atoms. |

| Key Structural Motif | α,β-Unsaturated Ester | Saturated Ester | Loss of planarity and rigidity in the linker region. |

| Conformation | Rigid E-configuration at C=C bond | Increased conformational flexibility around C-C single bond | Altered overall shape may lead to a suboptimal fit in the IleRS active site. |

Assessment of this compound's Potential Inhibitory Activity Against Bacterial IleRS

While mupirocin's inhibitory activity is well-documented, specific data on this compound is scarce in publicly available literature. However, based on the structural comparison, a theoretical assessment can be made.

In Silico Docking Studies and Molecular Dynamics Simulations to Predict this compound-IleRS Interactions and Binding Affinity

As of this review, specific in silico docking studies or molecular dynamics simulations for this compound binding to IleRS have not been reported in the surveyed scientific literature.

However, based on the known crystal structure of the mupirocin-IleRS complex, one can predict the likely outcome of such a study. A simulation would likely show that the increased conformational freedom of this compound's saturated linker would lead to a less stable binding orientation compared to the rigid mupirocin. The optimal positioning required to maintain all critical hydrogen bonds and hydrophobic interactions simultaneously would be less probable. This would translate to a lower predicted binding affinity and, consequently, a weaker inhibitory potential than the parent compound.

In Vitro Enzymatic Assays to Quantify IleRS Inhibition by Isolated this compound

There is no available data in the reviewed literature from in vitro enzymatic assays that quantify the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of isolated this compound against bacterial IleRS. Studies on other mupirocin analogues have consistently shown that even small modifications to its structure can significantly impact its inhibitory potency. asm.org For instance, the removal of the 9-hydroxynonanoic acid chain to yield monic acid renders the molecule inactive, highlighting the sensitivity of the enzyme to the inhibitor's structure. drugbank.comhres.ca It is therefore highly probable that the structural alteration in this compound would lead to a significantly higher Ki value, indicating much weaker inhibition compared to mupirocin.

Evaluation of Intrinsic Antimicrobial Properties of this compound

Direct studies evaluating the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains, such as Staphylococcus aureus or Streptococcus pyogenes, are not present in the available literature.

As an impurity found in mupirocin preparations, its biological activity is of interest. Some literature suggests that metabolites of pseudomonic acid A (mupirocin) are generally considered to have no significant biological activity. Given that the potent antibacterial effect of mupirocin is directly tied to its strong inhibition of IleRS, the predicted weaker binding of this compound to this target strongly suggests that it would possess little to no intrinsic antimicrobial properties. Its activity would be expected to be considerably lower than that of mupirocin.

Table 2: Research Findings on Mupirocin vs. This compound

| Research Area | Mupirocin | This compound |

| Target | Isoleucyl-tRNA Synthetase (IleRS) dovepress.comdrugbank.com | Presumed to be IleRS, but with lower affinity. |

| Mechanism | Competitive inhibition of IleRS, blocking protein synthesis. portlandpress.comasm.org | Predicted to be a much weaker inhibitor of IleRS. |

| In Silico Docking Data | Extensive data available, confirming binding mode. asm.org | No specific studies found. |

| In Vitro IC₅₀/Kᵢ | Potent inhibitor (nanomolar range for sensitive IleRS). researchgate.net | No specific studies found. |

| Antimicrobial Activity (MIC) | Potent against Gram-positive bacteria (e.g., S. aureus MIC ≤4 mg/L). mdpi.com | No specific studies found; predicted to be significantly higher/inactive. |

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Against Relevant Bacterial Pathogens

The antibacterial efficacy of an agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death. drugbank.com For mupirocin, the parent compound of this compound, MIC values against susceptible strains of Staphylococcus aureus and Streptococcus pyogenes are typically low, indicating high potency. fda.govnih.gov

While specific MIC and MBC data for this compound are not extensively detailed in the provided search results, the activity of mupirocin provides a relevant benchmark. Mupirocin demonstrates MIC values for Staphylococcus and Streptococcus species often below 1.0 mcg/ml. fda.gov However, the MBC is generally eight to thirty times higher than the MIC, suggesting that at lower concentrations it is bacteriostatic, inhibiting bacterial growth, while at higher concentrations it becomes bactericidal, actively killing the bacteria. drugbank.comfda.govcrstoday.com

Studies on mupirocin have established different resistance levels based on MIC values. Low-level resistance is defined as an MIC between 8 and 256 mg/L, while high-level resistance corresponds to an MIC of ≥512 mg/L. nih.gov Susceptible strains typically have an MIC of ≤4 mg/L. mdpi.com

A study on mupirocin-loaded hydrogel against Methicillin-Resistant Staphylococcus aureus (MRSA) reported an MIC of 0.31 µg/mL and an MBC of 2.44 µg/mL. mdpi.com Another study on clinical isolates of Staphylococcus aureus found that all 750 isolates were inhibited by 2 mg/l of mupirocin, with MICs for 200 isolates ranging from 0.015 to 0.06 mg/l. nih.gov The minimum concentrations for a 99.99% kill after 24 hours were 32 mg/l. nih.gov

**Table 1: Mupirocin MIC and MBC against *Staphylococcus aureus***

| Parameter | Concentration (µg/mL) | Reference |

|---|---|---|

| MIC against susceptible S. aureus | ≤ 1.0 | fda.gov |

| MBC against relevant pathogens | 8 to 30 times higher than MIC | drugbank.comfda.govcrstoday.com |

| MIC for mupirocin-susceptible strains | ≤ 4 | mdpi.com |

| MIC for low-level resistance | 8 - 256 | nih.gov |

| MIC for high-level resistance | ≥ 512 | nih.gov |

| MIC against MRSA (hydrogel formulation) | 0.31 | mdpi.com |

| MBC against MRSA (hydrogel formulation) | 2.44 | mdpi.com |

| MIC range for clinical S. aureus isolates | 0.015 - 0.06 | nih.gov |

Assessment of its Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Mupirocin, the parent compound of this compound, exhibits a spectrum of activity primarily directed against Gram-positive bacteria. fda.govfda.gov It is particularly effective against Staphylococcus aureus, including methicillin-resistant (MRSA) strains, and Streptococcus pyogenes. drugs.comnih.gov Its efficacy extends to other staphylococci and streptococci as well. nih.gov

The activity of mupirocin against Gram-negative bacteria is more limited. fda.govnih.gov While it shows some in vitro activity against certain Gram-negative organisms like Haemophilus influenzae and Neisseria gonorrhoeae, it is generally less effective against most Gram-negative bacilli. fda.govnih.gov Mupirocin is largely inactive against anaerobic bacteria and fungi. chemicalbook.in

The unique mechanism of action of mupirocin, which involves the inhibition of bacterial isoleucyl-tRNA synthetase, means that it does not exhibit cross-resistance with other major classes of antibiotics. fda.govdechra-us.com

Table 2: Spectrum of Activity of Mupirocin

| Bacterial Type | Activity | Susceptible Organisms | Resistant Organisms | Reference |

|---|---|---|---|---|

| Gram-Positive | High | Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Streptococcus pyogenes | Enterococcus faecalis (less susceptible) | fda.govnih.govdrugs.com |

| Gram-Negative | Limited | Haemophilus influenzae, Neisseria gonorrhoeae | Most Gram-negative bacilli, Pseudomonas aeruginosa | fda.govnih.govhres.ca |

| Anaerobes | Inactive | Peptostreptococcus anaerobius, Clostridium species | fda.gov | |

| Fungi | Inactive | chemicalbook.in |

Investigation of Other Potential Biological Activities or Cellular Effects of this compound (e.g., immunomodulatory effects, if any)

Beyond its direct antibacterial action, research into mupirocin suggests potential immunomodulatory effects. One study indicated that a 2% mupirocin ointment could reduce the levels of pro-inflammatory cytokines IL-1β and IL-17, decrease the expression of tumor necrosis factor-alpha (TNF-α), and increase the levels of vascular endothelial growth factor (VEGF). medchemexpress.com These findings suggest that mupirocin may play a role in modulating the inflammatory response at the site of infection. However, specific studies on the immunomodulatory or other cellular effects of this compound itself are not detailed in the provided search results.

Comparative Pharmacodynamics and Pharmacokinetics of this compound relative to Mupirocin in Preclinical Models (if observable systemic exposure occurs)

Systemic absorption of topically applied mupirocin is generally minimal. drugs.com When administered intravenously or orally, mupirocin is rapidly metabolized in the liver to its inactive metabolite, monic acid, which is then excreted through the urine. drugs.comfda.gov The elimination half-life of mupirocin following intravenous administration is approximately 20 to 40 minutes, while for monic acid, it is 30 to 80 minutes. drugs.comfda.govdrugs.com Due to this rapid metabolism, systemic concentrations of mupirocin are transient and generally insufficient for systemic antibacterial therapy.

Studies in healthy volunteers have shown that after topical application of mupirocin ointment, only a very small percentage of the dose is absorbed systemically and excreted in the urine as monic acid. drugbank.comfda.gov For instance, one study reported that the mean cumulative urinary excretion of monic acid was 1.25% of the administered mupirocin dose. drugbank.comfda.gov

Given the low systemic absorption of mupirocin, it is plausible that this compound would exhibit a similar pharmacokinetic profile. However, without specific preclinical data comparing the pharmacodynamics and pharmacokinetics of this compound to mupirocin, any statements would be speculative. The high protein binding of mupirocin (over 97%) is a significant pharmacodynamic factor, as it can reduce its antibacterial activity in the presence of wound secretions or serum. fda.govnih.govfda.gov

Mechanisms of Antimicrobial Resistance to Mupirocin and the Role of Dihydro Mupirocin

Bacterial Resistance Development to Mupirocin (B1676865)

The development of mupirocin resistance in bacteria, primarily Staphylococcus aureus, is a well-documented phenomenon driven by the selective pressure of its widespread clinical use. dovepress.comnih.gov Resistance is categorized into two main phenotypes: low-level and high-level, distinguished by the minimum inhibitory concentration (MIC) of mupirocin required to inhibit bacterial growth. dovepress.comresearchgate.netwikipedia.org

Genetic and Molecular Basis of Low-Level Mupirocin Resistance (e.g., Chromosomal ileS Mutations)

Low-level mupirocin resistance (MuL), characterized by MICs ranging from 8 to 256 µg/mL, arises from point mutations within the chromosomal ileS gene. dovepress.comresearchgate.netjlabphy.org This gene encodes the native isoleucyl-tRNA synthetase (IleRS), the primary target of mupirocin. researchgate.netjlabphy.org These mutations are stable and not transferable between bacteria. dovepress.com

The most frequently observed mutations involve single amino acid substitutions in the IleRS enzyme, which reduce its binding affinity for mupirocin. asm.org Key mutations that have been identified in clinical isolates of S. aureus include:

V588F: A valine to phenylalanine substitution at position 588. oup.comkoreamed.orgnih.gov This is one of the most common mutations associated with low-level resistance. nih.govkoreamed.org

V631F: A valine to phenylalanine change at position 631. oup.comnih.govresearchgate.net

G593V: A glycine (B1666218) to valine substitution at position 593. nih.govasm.org

Studies have shown that exposure of MRSA isolates to subinhibitory concentrations of mupirocin can rapidly induce low-level resistance through the selection of these mutations. nih.gov While historically considered less clinically significant due to the high topical concentrations of mupirocin, low-level resistance is now recognized as a potential precursor to treatment failure, especially in nasal decolonization protocols. nih.govdrugs.com

Table 1: Common Chromosomal ileS Mutations Associated with Low-Level Mupirocin Resistance

| Mutation | Amino Acid Change | Reference(s) |

|---|---|---|

| V588F | Valine to Phenylalanine | oup.comkoreamed.orgnih.gov |

| V631F | Valine to Phenylalanine | oup.comnih.govresearchgate.net |

| G593V | Glycine to Valine | nih.govasm.org |

Genetic and Molecular Basis of High-Level Mupirocin Resistance (e.g., Plasmid-Mediated mupA and mupB Genes)

High-level mupirocin resistance (MuH), defined by MICs of ≥512 µg/mL, is a more clinically concerning phenomenon as it renders mupirocin treatment ineffective. dovepress.comresearchgate.netnih.gov This form of resistance is primarily mediated by the acquisition of mobile genetic elements, specifically plasmids, that carry resistance-conferring genes. drugs.comdovepress.comjlabphy.org These plasmids can be transferred between different bacterial strains and even species, facilitating the rapid spread of high-level resistance. jlabphy.orgnih.gov

The key genes responsible for high-level mupirocin resistance are:

mupA (or ileS-2): This gene encodes a second, modified IleRS enzyme that has a very low affinity for mupirocin. dovepress.comresearchgate.netjlabphy.org The presence of this alternative enzyme allows bacterial protein synthesis to continue even in the presence of high concentrations of the antibiotic. portlandpress.com The mupA gene is often located on large, conjugative plasmids that may also carry resistance genes for other antibiotics. dovepress.comasm.orgfortunejournals.com

mupB: A more recently discovered gene, mupB, also confers high-level mupirocin resistance. jlabphy.orgnih.govnih.gov It shares significant sequence identity with mupA but is distinct. nih.govnih.gov Like mupA, mupB codes for an alternative IleRS enzyme that is not effectively inhibited by mupirocin. nih.gov While less common than mupA, the emergence of mupB represents another significant mechanism for the dissemination of high-level resistance. oup.comnih.gov

The prevalence of high-level resistance varies geographically and is often higher in methicillin-resistant S. aureus (MRSA) and coagulase-negative staphylococci (CoNS) compared to methicillin-susceptible S. aureus (MSSA). drugs.comjlabphy.orgnih.gov

Table 2: Genes Associated with High-Level Mupirocin Resistance

| Gene | Encoded Protein | Mechanism of Action | Reference(s) |

|---|---|---|---|

| mupA (ileS-2) | Modified Isoleucyl-tRNA Synthetase | Low affinity for mupirocin, allowing protein synthesis to proceed. | dovepress.comresearchgate.netjlabphy.org |

| mupB | Novel Isoleucyl-tRNA Synthetase | Low affinity for mupirocin, similar to MupA. | jlabphy.orgnih.govnih.gov |

Structural and Functional Alterations in IleRS Conferring Mupirocin Resistance

The resistance to mupirocin is fundamentally a result of structural changes in the isoleucyl-tRNA synthetase (IleRS) enzyme that prevent the antibiotic from binding effectively. portlandpress.comresearchgate.net Mupirocin mimics the structure of isoleucyl-adenylate, an intermediate in the aminoacylation reaction, and competitively inhibits the enzyme. portlandpress.com

In cases of low-level resistance , the point mutations in the chromosomal ileS gene lead to subtle amino acid substitutions within the mupirocin-binding pocket of the native IleRS. For instance, the V588F mutation alters the Rossman fold, a key structural motif involved in ATP binding, thereby reducing the affinity of the enzyme for mupirocin. koreamed.orgnih.gov

For high-level resistance , the plasmid-encoded mupA and mupB genes produce entirely different IleRS enzymes (IleRS2). portlandpress.com These resistant enzymes have numerous amino acid differences compared to the native IleRS1, particularly in the regions that form the active site. portlandpress.com These extensive structural alterations result in a binding site that is no longer complementary to the mupirocin molecule, allowing the enzyme to function unimpeded. portlandpress.com

Susceptibility Profile of Mupirocin-Resistant Bacterial Strains to Dihydro Mupirocin

Currently, there is a lack of publicly available scientific literature and research data specifically detailing the susceptibility profile of mupirocin-resistant bacterial strains to this compound. Further research is required to determine if this compound has any efficacy against strains that have developed resistance to mupirocin.

Potential for this compound to Act as an Antagonist or Synergist to Mupirocin in the Context of Resistance

There is currently no available research to suggest that this compound acts as either an antagonist or a synergist to mupirocin in the context of resistant bacterial strains. However, studies have explored the synergistic effects of mupirocin with other compounds. For example, some essential oil compounds, such as 1,8-cineole and α-pinene, have been shown to act synergistically with mupirocin against MRSA strains, including those with induced low-level resistance. mdpi.comupr.edunih.gov Another study demonstrated synergistic effects between mupirocin and bidwillon B, an isoflavanone, against MRSA. nih.gov Additionally, melittin (B549807) has been shown to have a synergistic or additive effect with mupirocin. researchgate.net These findings suggest that combination therapies could be a promising strategy to overcome mupirocin resistance, though the specific role of this compound in such a context remains uninvestigated.

Epidemiological Studies of Mupirocin Resistance Trends and the Potential Co-occurrence with this compound Detection

Epidemiological studies have documented a concerning increase in the prevalence of mupirocin resistance, particularly high-level resistance, in clinical isolates of S. aureus, including MRSA. nih.govdovepress.com The widespread use of mupirocin for decolonization has been identified as a major driver of this trend. nih.govnih.gov Studies have shown a correlation between increased mupirocin consumption in hospital settings and a rise in the prevalence of resistant strains. nih.gov

The co-occurrence of mupirocin resistance with resistance to other antimicrobial agents is also a significant concern. jlabphy.orgnih.gov The plasmids that carry the mupA gene often harbor genes conferring resistance to other classes of antibiotics, meaning that the use of mupirocin can inadvertently select for multidrug-resistant organisms. asm.org

There are no epidemiological studies to date that have investigated the co-occurrence of mupirocin resistance with the detection of this compound. This compound is not a standard analyte in clinical or environmental surveillance for antibiotic resistance. Therefore, data on its prevalence and any potential association with mupirocin-resistant bacteria are not available.

Future Strategies to Mitigate Mupirocin Resistance: Exploring the Modulatory Capacity of Related Compounds like this compound

The rise of antimicrobial resistance presents a formidable challenge to global public health, threatening the efficacy of established antibiotics. Mupirocin, a topical antibiotic derived from Pseudomonas fluorescens, is a critical agent for treating skin infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgnih.govontosight.ai Its unique mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis. ontosight.aimdpi.comdrugbank.com This distinction from other antibiotic classes means there is no cross-resistance. nih.govdrugbank.com However, the extensive use of mupirocin has inevitably led to the emergence of resistant strains, necessitating the exploration of novel strategies to preserve its clinical utility. wikipedia.orgresearchgate.net

Resistance to mupirocin manifests in two primary forms: low-level resistance (MuL), which arises from point mutations in the native chromosomal ileS gene, and high-level resistance (MuH), which is mediated by the acquisition of a plasmid-encoded, alternative IleRS gene, mupA. wikipedia.orgportlandpress.com High-level resistance is of particular clinical concern as it can lead to treatment failure. nih.gov

In the quest to overcome this resistance, researchers are investigating various approaches, including the development of new antibiotic analogs and the use of combination therapies to restore or enhance mupirocin's effectiveness. One area of interest is the potential role of structurally related compounds, such as this compound, in modulating these resistance mechanisms.

This compound is a known impurity and related compound of mupirocin. pharmaffiliates.comchemicea.com Its chemical formula is C₂₆H₄₆O₉, distinguishing it from mupirocin (C₂₆H₄₄O₉) by the presence of two additional hydrogen atoms. wikipedia.orguni.lu This suggests that this compound is a reduced form of mupirocin, where the α,β-unsaturated double bond in the monic acid portion of the molecule has been saturated.

Despite its identification as a related substance, a thorough review of available scientific literature reveals a significant lack of research specifically investigating the antimicrobial activity or resistance-modulating capacity of this compound. There are currently no detailed studies on its interaction with either the native (mupirocin-sensitive) or the mupA-encoded (mupirocin-resistant) isoleucyl-tRNA synthetase. Consequently, its potential to act as an inhibitor, a synergist, or a modulator of resistance remains scientifically uncharacterized.

While direct evidence for this compound is absent, the broader strategy of using related compounds and other molecules to mitigate antibiotic resistance is an active area of research. These strategies generally fall into two categories: developing new analogs that can bypass resistance mechanisms or using adjuvants that act synergistically with the existing antibiotic.

Exploration of Mupirocin Analogs and Adjuvants

The core principle behind developing analogs is to create molecules that retain the essential antibacterial activity of the parent compound while overcoming the specific mechanisms of resistance. For mupirocin, this would involve designing a compound that either binds more effectively to the mutated low-level resistant IleRS or can inhibit the high-level resistant mupA-encoded IleRS. The natural product thiomarinol (B140439) A, which is a hybrid of a mupirocin analogue and another antibiotic, has been shown to inhibit MRSA IleRS with an affinity thousands of times greater than mupirocin itself, highlighting the potential of this approach. nih.gov

Another promising avenue is the use of synergistic compounds or adjuvants that, while they may have little to no antibacterial activity on their own, can enhance the efficacy of mupirocin. Research has shown that certain natural compounds can act in synergy with mupirocin against resistant strains. For example, some thiazole (B1198619) compounds and the essential oil component α-pinene have demonstrated a synergistic relationship with mupirocin against MRSA in laboratory studies. plos.orgupr.edu These combinations can significantly lower the minimum concentration of mupirocin required to inhibit or kill the bacteria. upr.edu

The table below illustrates the concept of synergy using data from a study on α-pinene in combination with mupirocin against clinical MRSA isolates.

| Compound/Combination | Organism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Fractional Inhibitory/Bactericidal Concentration Index (FICI/FBCI) | Interpretation |

| Mupirocin alone | MRSA Isolate 1 | 0.25 µg/mL | 2 µg/mL | - | - |

| α-Pinene alone | MRSA Isolate 1 | 0.5% (v/v) | 0.75% (v/v) | - | - |

| Mupirocin + α-Pinene | MRSA Isolate 1 | Mupirocin: 0.06 µg/mLα-Pinene: 0.5% (v/v) | Mupirocin: 0.06 µg/mLα-Pinene: 0.5% (v/v) | 0.2 | Synergy |

| Mupirocin alone | MRSA Isolate 2 | 0.25 µg/mL | 2 µg/mL | - | - |

| α-Pinene alone | MRSA Isolate 2 | 0.5% (v/v) | 0.75% (v/v) | - | - |

| Mupirocin + α-Pinene | MRSA Isolate 2 | Mupirocin: 0.06 µg/mLα-Pinene: 0.5% (v/v) | Mupirocin: 0.06 µg/mLα-Pinene: 0.5% (v/v) | 0.2 | Synergy |

| (Data sourced from a study on the synergistic effects of α-pinene and mupirocin against multidrug-resistant clinical strains of MRSA. upr.edu) |

This data demonstrates that the combination of mupirocin with α-pinene can reduce the concentration of mupirocin needed to be effective by over 30-fold, showcasing a powerful synergistic interaction. upr.edu It is through such research into related and unrelated compounds that the clinical lifespan of critical antibiotics like mupirocin may be extended.

Advanced Analytical and Bioanalytical Methodologies for Dihydro Mupirocin Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Impurity Profiling and Purity Assessment

HPLC and its advanced counterpart, UHPLC, are the cornerstone techniques for the purity assessment and impurity profiling of active pharmaceutical ingredients (APIs) and their formulations. researchgate.netbiomedres.usijcrt.org These methods offer high resolution and sensitivity for separating the main component from its related substances, including Dihydro Mupirocin (B1676865). nih.govsepscience.com For compounds like Mupirocin and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. ijbio.com

The development of a stability-indicating HPLC method is crucial, which involves subjecting the drug to stress conditions (such as acid, base, oxidation, heat, and light) to ensure that all potential degradation products and process impurities are effectively separated from the main peak. nih.govresearchgate.net UHPLC offers advantages over conventional HPLC by using columns with smaller particle sizes (<2 µm), which allows for faster analysis times and improved separation efficiency, a significant benefit for complex impurity profiles. researchgate.net

Developing a selective and robust HPLC method for quantifying Dihydro Mupirocin involves the systematic optimization of several chromatographic parameters. The goal is to achieve baseline separation between Mupirocin, this compound, and other related impurities, such as Pseudomonic acid D. nih.gov

Method Development Key Parameters:

Column: C8 and C18 columns are frequently used for the analysis of Mupirocin and its related compounds, offering excellent retention and selectivity. nih.govunav.edu

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed. ijbio.comresearchgate.netnih.gov The pH of the buffer and the gradient or isocratic composition of the mobile phase are critical for achieving optimal separation. nih.govijpsr.info

Detection: UV detection is commonly set at wavelengths between 220 nm and 240 nm, where Mupirocin and its derivatives exhibit significant absorbance. nih.govnih.govijpsr.com

Flow Rate: Flow rates are typically around 1.0 mL/min for HPLC methods. researchgate.net

Validation: Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ijbio.comnih.gov Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrated by a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. nih.govijpsr.info

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. ijpsr.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). ijbio.comijpsr.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. ijbio.comnih.govijpsr.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. unav.edu

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8, (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govnih.govunav.edu |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) | ijbio.comnih.govresearchgate.net |

| Elution Mode | Isocratic or Gradient | nih.govijpsr.info |

| Flow Rate | 1.0 - 1.1 mL/min | nih.gov |

| Detection Wavelength | 221 - 240 nm | nih.govresearchgate.net |

| Linearity Range (Mupirocin) | 5 - 300 µg/mL | nih.govijpsr.infoijpsr.com |

| LOD (Mupirocin) | 0.046 - 0.771 µg/mL | ijbio.comnih.gov |

| LOQ (Mupirocin) | 0.154 - 2.338 µg/mL | ijbio.comnih.gov |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Trace Analysis

When dealing with unknown impurities or confirming the structure of known ones like this compound, the coupling of liquid chromatography with mass spectrometry (LC-MS) is indispensable. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for precursor and fragment ions, which is a critical step in structural elucidation. researchgate.netnih.govsemanticscholar.org

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is a powerful tool for both structural analysis and trace quantification. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. wikipedia.orgnih.gov This technique is essential for distinguishing between isomers and for quantifying low-level impurities, even in complex matrices. nih.govnih.gov

The fragmentation pattern, or product ion spectrum, generated in an MS/MS experiment serves as a structural fingerprint of the molecule. nationalmaglab.orgresearchgate.net By analyzing the mass-to-charge ratios of the fragment ions, chemists can deduce the structure of the parent molecule. nih.gov For this compound, the structure is very similar to Mupirocin, differing by the reduction of a double bond in the crotonic acid moiety.

The fragmentation of this compound would be expected to proceed through characteristic pathways, such as:

Cleavage of the ester linkage connecting the 9-hydroxynonanoic acid side chain and the core monic acid A structure.

Loss of water molecules from the hydroxyl groups.

Ring-opening reactions within the tetrahydropyran (B127337) ring.

Fragmentation of the nonanoic acid side chain.

By comparing the MS/MS spectrum of a suspected this compound peak to that of a reference standard or by detailed interpretation of the fragmentation pathways, its structure can be unequivocally confirmed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization, including Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemical arrangement of atoms. longdom.orgethz.ch For a complex molecule like this compound with multiple chiral centers, NMR is crucial for confirming its three-dimensional structure.

Key NMR Experiments:

1D NMR (¹H and ¹³C): These experiments provide fundamental information. ¹H NMR shows the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms in the molecule.

2D NMR: These techniques reveal correlations between nuclei, which is essential for assembling the complete molecular structure. longdom.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). longdom.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for connecting different fragments of the molecule.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, regardless of whether they are bonded. This is the primary method for determining relative stereochemistry in cyclic and acyclic systems. wordpress.com

By systematically applying these NMR techniques, the full constitution and relative stereochemistry of this compound can be unambiguously determined.

Development of Robust Bioanalytical Methods for this compound Detection and Quantification in Complex Biological Matrices

Bioanalytical methods are required to measure drug concentrations in biological fluids and tissues, which is essential for pharmacokinetic and metabolism studies. The detection and quantification of this compound in complex matrices like plasma, tissue homogenates, or fermentation broths present significant analytical challenges due to the low concentration of the analyte and the presence of interfering endogenous components. google.comgoogle.comscielo.br

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. nih.govresearchgate.net The development of a robust bioanalytical method involves:

Sample Preparation: This is a critical step to extract the analyte from the matrix and remove interferences. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Chromatographic Separation: A rapid and efficient HPLC or UHPLC separation is developed to resolve the analyte from matrix components.

Mass Spectrometric Detection: Detection is typically performed using an MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion-to-product ion transition is monitored for the analyte and an internal standard, providing excellent specificity and quantification.

Studies have been successfully conducted to quantify Mupirocin and its metabolite, monic acid A, in matrices such as skin, plasma, urine, and fermentation broths, demonstrating the feasibility of these methods for related compounds like this compound. unav.edunih.govresearchgate.netresearchgate.net

| Analyte | Matrix | Methodology | Key Findings | Reference |

|---|---|---|---|---|

| Mupirocin | Skin Layers | HPLC-UV | Successful quantification with recoveries >93%. LOD of 9.5 ng/mL. | unav.edunih.gov |

| Monic Acid A (Metabolite) | Urine | HPLC-MS/MS | Highly sensitive detection (25 pg on column) for adherence monitoring. | nih.gov |

| Mupirocin | Plasma | LC-MS/MS | Pharmacokinetic study showed a peak plasma concentration of ~1.5 µg/mL after patch application. | researchgate.net |

| Mupirocin | Fermentation Broth | General HPLC | Mupirocin is produced as a mixture of pseudomonic acids by Pseudomonas fluorescens fermentation. | researchgate.net |

Application of Chemometric and Multivariate Analysis for Impurity Fingerprinting

Chemometrics applies mathematical and statistical methods to chemical data. wiley.com In the context of impurity profiling, chemometric and multivariate analysis can be used to create an "impurity fingerprint." This involves using a comprehensive analytical technique, like HPLC or UHPLC, to generate a detailed chromatogram of a drug substance. mdpi.commdpi.com

The data from multiple batches can then be analyzed using multivariate techniques such as Principal Component Analysis (PCA) or Cluster Analysis (CA). dergipark.org.trjrespharm.com

Principal Component Analysis (PCA): A data reduction technique that transforms the large number of variables (e.g., absorbance at each time point in a chromatogram) into a smaller set of uncorrelated variables called principal components. Score plots from PCA can visually group batches with similar impurity profiles and highlight outliers or atypical batches. mdpi.comdergipark.org.tr

Cluster Analysis (CA): A method that groups samples based on their similarity. It can be used to classify batches and confirm the consistency of the manufacturing process based on the impurity fingerprint. dergipark.org.tr

Future Research Directions and Translational Perspectives for Dihydro Mupirocin

Investigating the Biological and Toxicological Significance of Dihydro Mupirocin (B1676865) as a Byproduct or Impurity in Mupirocin Formulations

Dihydro Mupirocin is chemically identified as 9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid and is a recognized impurity in Mupirocin preparations. clearsynth.com Its presence necessitates a thorough investigation into its biological and toxicological properties to ensure the safety and efficacy of Mupirocin products.

While Mupirocin acts by inhibiting bacterial isoleucyl-tRNA synthetase, thereby halting protein and RNA synthesis, the specific biological activity of this compound is not as well-defined. drugbank.comnih.govmedchemexpress.com There is currently no clear evidence to suggest that this compound contributes to systemic toxicity when present in topical formulations. nih.gov However, the potential for adverse effects, particularly with prolonged use or on compromised skin, cannot be entirely dismissed without dedicated toxicological studies.

Future research should focus on:

In vitro and in vivo toxicological assays: To determine the cytotoxic and genotoxic potential of this compound.

Comparative antimicrobial activity studies: To assess if this compound possesses any synergistic, antagonistic, or independent antimicrobial effects when present with Mupirocin.

Skin sensitization and irritation studies: To evaluate the potential for localized adverse reactions, distinguishing its effects from the active pharmaceutical ingredient and other excipients like polyethylene (B3416737) glycol (PEG), which has been associated with renal complications when absorbed systemically through damaged skin. drugs.com

Development of Strategies for Controlled Production or Minimization of this compound during Mupirocin Manufacturing and Storage

The control of impurities is a critical aspect of pharmaceutical manufacturing. fishfabiogenics.comontosight.ai Mupirocin is produced through the fermentation of Pseudomonas fluorescens. drugbank.comnih.gov The formation of this compound and other related substances is an inherent part of this biosynthetic process.

Strategies to manage the levels of this compound include:

Optimization of Fermentation Conditions: Research into the metabolic pathways of P. fluorescens can lead to the manipulation of fermentation parameters to favor the production of Mupirocin (pseudomonic acid A) over its byproducts. google.comnih.gov Controlling factors such as pH, temperature, and nutrient feed can significantly influence the final product composition. google.com

Downstream Processing and Purification: Developing more efficient and selective purification techniques is crucial for removing this compound from the final product. This could involve advanced chromatographic methods or other separation technologies.

Stability Studies: Investigating the degradation pathways of Mupirocin can help in identifying conditions that lead to the formation of this compound during storage. google.com This knowledge can inform the development of more stable formulations.

Exploration of this compound as a Chemical Scaffold for the Rational Design and Synthesis of Novel Antimicrobial Agents with Improved Efficacy or Resistance-Circumventing Properties

The unique chemical structure of Mupirocin and its derivatives, including this compound, presents an opportunity for the development of new antimicrobial agents. asm.org Rational drug design, utilizing computational methods like molecular docking and dynamics simulations, can be employed to explore the potential of this compound as a chemical scaffold. nih.govnih.gov

Key research avenues include:

Structure-Activity Relationship (SAR) Studies: By modifying the functional groups of this compound, researchers can identify key structural features responsible for antimicrobial activity. This can lead to the synthesis of analogues with enhanced potency or a broader spectrum of activity.

Targeting Resistant Strains: Mupirocin resistance, particularly in MRSA, is a growing concern and is often linked to mutations in the target enzyme, isoleucyl-tRNA synthetase. nih.govnih.gov this compound-based derivatives could be designed to bind to these altered enzymes or inhibit alternative bacterial targets, thus circumventing existing resistance mechanisms.

Improving Pharmacokinetic Properties: While Mupirocin is limited to topical use due to rapid systemic metabolism into the inactive monic acid, derivatives of this compound could be engineered for improved stability and bioavailability, potentially opening avenues for systemic applications. drugbank.comasm.org

Engineering Microbial Strains for Targeted Biosynthesis of Specific Mupirocin Derivatives or to Reduce Undesirable Byproducts